5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiaz olidin-4-one
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Overview
Description
“5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with furyl and dimethylphenyl substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (60-80°C).
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For small-scale production.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for synthesizing new molecules with potential biological activities.
Biology
Enzyme inhibitors: Thiazolidinone derivatives are known to inhibit various enzymes, making them useful in studying enzyme functions.
Medicine
Antimicrobial agents: Compounds with thiazolidinone cores have shown promising antimicrobial properties.
Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory activities, useful in treating inflammatory diseases.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Uniqueness
The unique combination of furyl and dimethylphenyl substituents in “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” may confer specific biological activities not seen in other thiazolidinone derivatives.
Properties
Molecular Formula |
C18H15NO2S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c1-12-8-9-14(11-13(12)2)19-17(20)16(23-18(19)22)7-3-5-15-6-4-10-21-15/h3-11H,1-2H3/b5-3+,16-7- |
InChI Key |
JOCXAQHNGVXOLR-JLJGJNDSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C |
Origin of Product |
United States |
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